molecular formula C14H20N6O5 B119207 N-Formyl Valacyclovir CAS No. 847670-62-6

N-Formyl Valacyclovir

Cat. No. B119207
M. Wt: 352.35 g/mol
InChI Key: AYGHYIMPMGWQND-VIFPVBQESA-N
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Description

N-Formyl Valacyclovir is a compound with the molecular formula C14H20N6O5 . It is derived from Valacyclovir, which is a prodrug of acyclovir . Valacyclovir is converted to acyclovir by the enzyme valacyclovir hydrolase in the body .


Synthesis Analysis

The synthesis of N-Formyl Valacyclovir involves reacting valacyclovir with ammonium formate and heating the reaction mixture . Another method involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .


Molecular Structure Analysis

The molecular structure of N-Formyl Valacyclovir consists of 14 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 5 oxygen atoms . The detailed structure can be found in the PubChem database .


Chemical Reactions Analysis

N-Formyl Valacyclovir can form during the synthesis of valacyclovir or upon storage, especially if the valacyclovir contains residual process solvents . The N-formylation of amines using methanol as a potential formyl carrier has been reported .


Physical And Chemical Properties Analysis

N-Formyl Valacyclovir has a molecular weight of 352.35 . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Molecular Properties and Reactivity

Valacyclovir, the l-valyl ester prodrug of the antiviral drug acyclovir, exhibits activity against Herpes simplex virus types and varicella zoster virus. Detailed surface analysis using wavefunction analyser software has been carried out to study the reactivity of the compound. Investigations include structure optimization, wave function analyses, molecular docking studies, and evaluation of the electronic absorption spectrum of the compound in both gas and solvent phases. The studies highlight the molecular properties, including the electron-hole distribution indicating charge transfer within the molecule, and the reactive sites of the compound, as studied from fukui function calculations (FathimaRizwana et al., 2019).

Pharmacokinetics and Metabolism

The pharmacokinetics of Acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose Valacyclovir have been characterized, especially in subjects with both normal and impaired renal function. The study outlines the steady-state concentrations of acyclovir and its metabolites, highlighting the influence of renal impairment on their distribution and elimination (Smith et al., 2009).

Role in Activation of Prodrugs

A human enzyme responsible for in vivo activation of the prodrug Valacyclovir to the active drug acyclovir has been identified and characterized. This enzyme, Biphenyl hydrolase-like (BPHL), plays a crucial role in activating Valacyclovir and valganciclovir in humans, marking it as an essential target for prodrug design (Kim et al., 2003).

Electrochemical Behavior and Analytical Applications

The electrochemical behavior of Valacyclovir has been studied, with a focus on its oxidation at a carbon paste electrode. This study provides insights into the charge transfer coefficient, heterogeneous rate constant, the number of electron transferred, and activation parameters. Furthermore, it discusses the potential analytical applications of Valacyclovir, including its determination in pharmaceutical samples and human urine sample (Devarushi et al., 2018).

Impact on Human Health and Disease

Valacyclovir has been explored for its potential impact on various health conditions. For instance, a study on valacyclovir in multiple sclerosis has been conducted to understand its effect on the progression of the disease, both clinically and through magnetic resonance imaging (MRI) (Friedman et al., 2005).

Future Directions

Research on N-Formyl Valacyclovir and related compounds is ongoing. For instance, a new Schiff base ligand derived from antiviral valacyclovir and its novel Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) complexes have been synthesized, showing potential for various biological applications . Additionally, the formyl peptide receptors (FPRs) that bind peptides with an N-formylated methionine (fMet), a prominent feature of protein synthesis in bacteria and mitochondria, are being studied for their role in innate immunity against invading bacteria .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHYIMPMGWQND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233799
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl Valacyclovir

CAS RN

847670-62-6
Record name N-Formyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Vadagam, SB Haridasyam… - Separation …, 2023 - Wiley Online Library
The present research developed and validated a new stability‐indicating technique for the stereo‐selectively enantiomers of the antiviral nucleoside analog Valacyclovir hydrochloride (…
B THOLKAPPIYAN, M GULSHAD, PB MAHESWARI… - 2009
Number of citations: 0

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